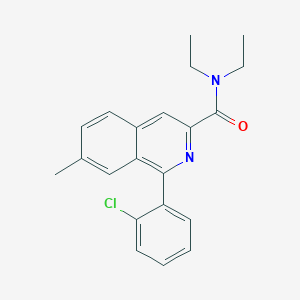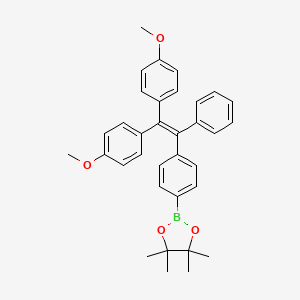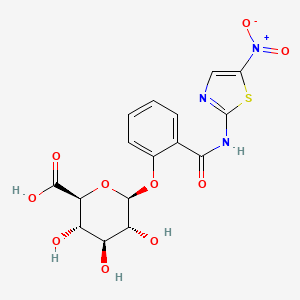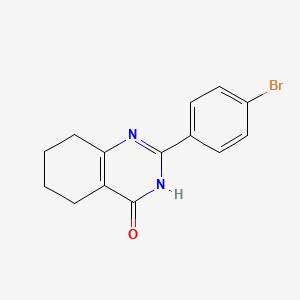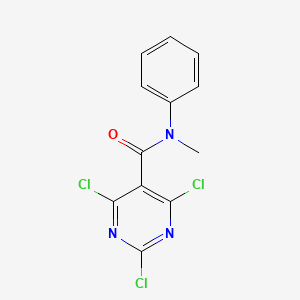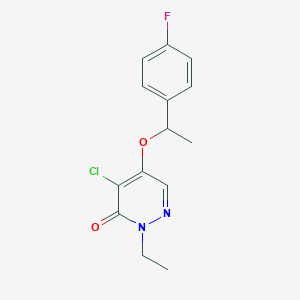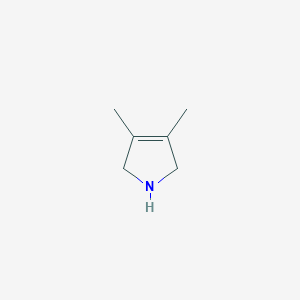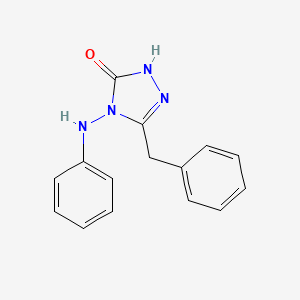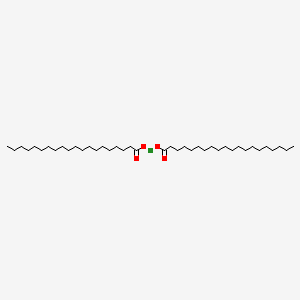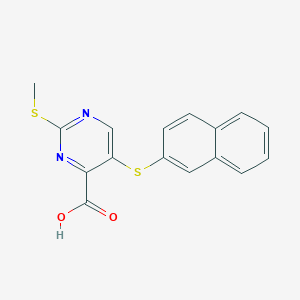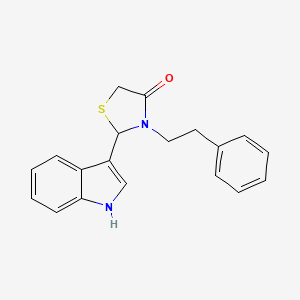
2-(1H-Indol-3-yl)-3-(2-phenylethyl)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one is a heterocyclic compound that features an indole moiety fused with a thiazolidinone ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one typically involves the reaction of indole derivatives with thiazolidinone precursors. One common method includes the condensation of indole-3-carboxaldehyde with phenethylamine, followed by cyclization with thioglycolic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-2-one: Similar structure but with a different position of the thiazolidinone ring.
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-5-one: Another positional isomer with the thiazolidinone ring at the 5-position.
Uniqueness
2-(1H-Indol-3-yl)-3-phenethylthiazolidin-4-one is unique due to its specific arrangement of the indole and thiazolidinone moieties, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Properties
CAS No. |
86427-44-3 |
|---|---|
Molecular Formula |
C19H18N2OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS/c22-18-13-23-19(16-12-20-17-9-5-4-8-15(16)17)21(18)11-10-14-6-2-1-3-7-14/h1-9,12,19-20H,10-11,13H2 |
InChI Key |
LDDYPGMGUXNFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


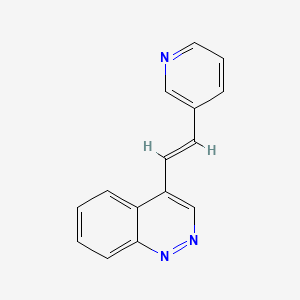
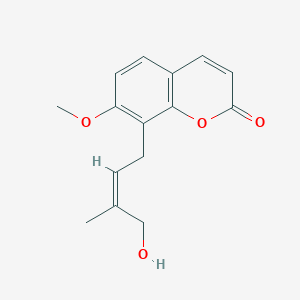
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
